Eristostatin is derived from the venom of the Echis carinatus snake, commonly known as the saw-scaled viper. Disintegrins like eristostatin are classified as small proteins (4-15 kDa) that inhibit integrin-mediated cell adhesion and play a crucial role in various physiological and pathological processes, including platelet aggregation and tumor metastasis . Eristostatin shares structural similarities with other disintegrins, particularly echistatin, which has been extensively studied for its therapeutic potential.
The synthesis of eristostatin can be achieved through several methods:
These methods enable the production of large quantities of active eristostatin for research and therapeutic purposes.
Eristostatin's molecular structure is characterized by a compact arrangement typical of disintegrins. Key features include:
Data from structural analyses indicate that the arrangement of cysteine residues is critical for maintaining the integrity and function of eristostatin.
Eristostatin participates in several significant chemical reactions:
These reactions underscore eristostatin's potential as an antiplatelet agent.
The mechanism by which eristostatin exerts its biological effects primarily involves:
This mechanism highlights eristostatin's role as a potent inhibitor in processes such as thrombosis and cancer metastasis.
Eristostatin exhibits several notable physical and chemical properties:
These properties make eristostatin a valuable compound for both research and clinical applications.
Eristostatin has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3